Product packaging for 3-[(2,7-Dimethoxy-9-acridinyl)thio]-1-propanamine Hydrochloride(Cat. No.:CAS No. 184582-62-5)

3-[(2,7-Dimethoxy-9-acridinyl)thio]-1-propanamine Hydrochloride

Cat. No.: B608502
CAS No.: 184582-62-5
M. Wt: 364.9 g/mol
InChI Key: YWEKJJDSEKWGPQ-UHFFFAOYSA-N
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Description

Overview of DYRK Kinases and their Roles in Cellular Regulation

DYRKs are an evolutionarily conserved family of protein kinases found in various eukaryotic organisms. nih.govmdpi.comresearchgate.net They are characterized by their unique mode of activation, undergoing autophosphorylation on a tyrosine residue within their activation loop during biosynthesis, although their mature activity is directed towards serine/threonine residues. mdpi.comnih.gov The human DYRK family comprises five members: DYRK1A, DYRK1B, DYRK2, DYRK3, and DYRK4. nih.gov

DYRK kinases are involved in a broad spectrum of cellular processes, including cell proliferation, differentiation, and survival. nih.govmdpi.comresearchgate.netmdpi.com For instance, DYRK1A and DYRK1B have been characterized as negative regulators of the cell cycle, influencing cell survival and promoting transitions to quiescent or differentiated states. nih.govmdpi.comnih.gov DYRK2 has been shown to play a role in regulating the G1/S transition by phosphorylating proteins like c-Jun and c-Myc, leading to their degradation. nih.govresearchgate.netnih.gov DYRK2 also contributes to apoptosis in response to genotoxic stress by phosphorylating p53. mdpi.com Furthermore, DYRK2 is involved in regulating the activity of the 26S proteasome. nih.govnih.gov DYRK family members also regulate protein stability by modulating the turnover of their target proteins. nih.govresearchgate.netnih.gov

Elucidation of Haspin Kinase Functions in Mitotic Processes

Haspin, also known as Gsg2, is an atypical serine/threonine protein kinase with a crucial role in mitosis. nih.govpnas.orgsdbonline.orgfrontiersin.org Unlike many other kinases, Haspin has a divergent sequence homology and unique structural features in its kinase domain. nih.govpnas.orgsdbonline.org A primary function of Haspin is the phosphorylation of histone H3 at threonine 3 (H3T3ph) during mitosis. nih.govpnas.orgsdbonline.orgfrontiersin.orguniprot.orgmedchemexpress.combiologists.com This specific phosphorylation event is essential for recruiting the chromosomal passenger complex (CPC), including Aurora B kinase (AURKB), to the centromeres. nih.govfrontiersin.orguniprot.orgmedchemexpress.combiologists.com Proper localization and activity of the CPC are critical for ensuring correct chromatid cohesion, metaphase chromosome alignment, and timely progression through the cell cycle. nih.govsdbonline.orgfrontiersin.orguniprot.orgbiologists.com Depletion of Haspin has been shown to lead to premature loss of centromeric cohesin, defects in metaphase alignment, and activation of the spindle assembly checkpoint, resulting in mitotic arrest. nih.govsdbonline.org

Rationale for Small Molecule Kinase Inhibitor Development in Fundamental Biological Research

The central roles of kinases in cellular signaling and their implication in disease have made them attractive targets for both therapeutic development and fundamental research. researchgate.netacs.orgmdpi.comnih.gov Small molecule kinase inhibitors serve as powerful chemical probes to investigate the functions of specific kinases in living cells and organisms. nih.govelifesciences.org By selectively inhibiting the activity of a target kinase, researchers can discern its downstream effects on cellular processes, identify its substrates, and delineate its signaling pathways. nih.govelifesciences.org The development of potent and selective inhibitors is crucial for avoiding off-target effects and accurately attributing observed phenotypes to the inhibition of the intended kinase. nih.govelifesciences.org These inhibitors provide a valuable alternative or complement to genetic approaches like RNA interference or gene knockout, offering temporal control over kinase activity. sdbonline.orgbiologists.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21ClN2O2S B608502 3-[(2,7-Dimethoxy-9-acridinyl)thio]-1-propanamine Hydrochloride CAS No. 184582-62-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

184582-62-5

Molecular Formula

C18H21ClN2O2S

Molecular Weight

364.9 g/mol

IUPAC Name

3-(2,7-dimethoxyacridin-9-yl)sulfanylpropan-1-amine;hydrochloride

InChI

InChI=1S/C18H20N2O2S.ClH/c1-21-12-4-6-16-14(10-12)18(23-9-3-8-19)15-11-13(22-2)5-7-17(15)20-16;/h4-7,10-11H,3,8-9,19H2,1-2H3;1H

InChI Key

YWEKJJDSEKWGPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCCCN)OC.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LDN-192960

Origin of Product

United States

Discovery and Initial Characterization of Ldn 192960

Identification of LDN-192960 through Inhibitor Screening Approaches

The identification of LDN-192960 as a kinase inhibitor was achieved through high-throughput screening (HTS) methodologies. Specifically, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, utilizing a histone H3 peptide substrate and a europium-labeled phosphospecific monoclonal antibody, was instrumental in its discovery as a potent inhibitor of Haspin kinase. google.commedchemexpress.com Subsequent kinase profiling revealed its inhibitory activity against Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2) as well. google.com

Early Reports on LDN-192960's Inhibitory Potency and Scope

Early reports characterized LDN-192960 as a potent inhibitor of both Haspin and DYRK2 kinases. In vitro studies determined IC₅₀ values of 10 nM for Haspin and 48 nM for DYRK2. caymanchem.commedchemexpress.comselleckchem.com Further kinase profiling against a panel of over 270 kinases demonstrated that LDN-192960 exhibited selectivity, inhibiting only a limited number of other kinases by 90% or more at a concentration of 10 µM. google.com Potent inhibition (IC₅₀ < 1 µM) was observed for a few kinases, including CLK1, DYRK1A, DYRK3, and PIM1, in addition to Haspin and DYRK2. medchemexpress.com Cellular assays confirmed the functional inhibitory activity of LDN-192960, showing a dose-dependent reduction in the phosphorylation of histone H3 at Thr-3 (H3T3ph), a known substrate of Haspin, in HeLa cells. medchemexpress.commedchemexpress.comrupress.org LDN-192960 was initially developed as a Haspin inhibitor and was found to exhibit off-target effects on DYRK and PIM isoforms. researchgate.netresearchgate.netpnas.orgnih.gov

Based on published data, the inhibitory potency of LDN-192960 against its primary targets and some off-targets can be summarized as follows:

KinaseIC₅₀ (nM)Reference
Haspin10 medchemexpress.comcaymanchem.commedchemexpress.comselleckchem.com
DYRK248 (or 13, 53) medchemexpress.comcaymanchem.commedchemexpress.comselleckchem.comresearchgate.netresearchgate.netnih.govbiorxiv.orgelifesciences.org
CLK1210 medchemexpress.com
DYRK1A100 medchemexpress.com
DYRK319 medchemexpress.com
PIM1720 medchemexpress.com

Note: Variations in reported IC₅₀ values for DYRK2 (13 nM, 48 nM, 53 nM) may be due to differences in assay conditions, such as ATP concentration. researchgate.netbiorxiv.org

Historical Context of Acridine-Based Compounds in Kinase Inhibition Research

Acridine (B1665455) derivatives have a long history in medicinal chemistry and have been explored for a wide range of biological activities, including anticancer, antimicrobial, and antimalarial properties. ijpsr.comrsc.orgresearchgate.net The acridine scaffold's planar structure facilitates intercalation into DNA, a property that has been exploited in the design of DNA-targeting anticancer agents and inhibitors of enzymes like topoisomerase and telomerase. ijpsr.comresearchgate.netnih.govijsrr.org

In the context of kinase inhibition, the acridine core structure has served as a valuable scaffold for the development of inhibitors targeting various kinases. rsc.orgnih.gov The ability to modify substituents on the acridine core allows for the tuning of potency and selectivity towards specific kinases. nih.gov Research has shown that acridine derivatives can inhibit kinases involved in cell cycle regulation and proliferation, making them relevant in cancer research. ijpsr.comrsc.orgijsrr.org The identification of LDN-192960, an acridine analog, as an inhibitor of Haspin and DYRK2 kinases, fits within this historical context of exploring acridine-based compounds for their kinase inhibitory potential and their relevance in cellular processes like mitosis and proteasome activity. medchemexpress.comnih.govbiorxiv.orgelifesciences.orgnih.gov

Molecular Mechanism of Action and Kinase Selectivity Profile of Ldn 192960

Detailed Kinase Inhibition Profile

The kinase inhibition profile of LDN-192960 highlights its differential potency across various kinase families and isoforms. Studies have employed kinase profiling assays to determine the compound's inhibitory activity against a large panel of kinases. nih.govbiorxiv.orggoogle.com

Specific Potency and Selectivity Towards Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 2 (DYRK2)

LDN-192960 is recognized as a potent inhibitor of DYRK2. In vitro studies have reported IC50 values for LDN-192960 against DYRK2 in the low nanomolar range. For instance, an in vitro IC50 of 13 nM towards DYRK2 at 50 μM ATP has been reported. nih.govresearchgate.netresearchgate.net Another source indicates an IC50 of 48 nM for DYRK2. selleckchem.commedchemexpress.comglpbio.cnszabo-scandic.combiomol.com The compound has demonstrated selectivity for DYRK2 compared to some other kinases. nih.govresearchgate.net

Comparative Inhibition Across Other Kinase Families and Isoforms (e.g., CLK1, DYRK1A, DYRK3, PIM1/2)

Beyond DYRK2 and Haspin, LDN-192960 exhibits inhibitory activity against other kinases, although typically with lower potency. Kinase profiling at a concentration of 10 μM revealed that LDN-192960 inhibited a limited number of other kinases by ≥90%. medchemexpress.comgoogle.com Among these, it has shown potency against CLK1 (IC50 = 0.21 μM), DYRK1A (IC50 = 0.10 μM), DYRK3 (IC50 = 19 nM), and PIM1 (IC50 = 0.72 μM). medchemexpress.com While it inhibits DYRK3 more potently than DYRK2 in some contexts, it generally shows selectivity for Haspin and DYRK2 over a range of other kinases, including TRKB, ROS, HIPK1, HIPK2, and PIM-2, with IC50 values in the higher nanomolar to micromolar range. glpbio.cnszabo-scandic.combiomol.comcaymanchem.com

Below is a table summarizing some reported IC50 values for LDN-192960 against various kinases:

KinaseIC50 (nM)Source
DYRK213 nih.govresearchgate.netresearchgate.netresearchgate.net
DYRK248 selleckchem.commedchemexpress.comglpbio.cnszabo-scandic.combiomol.com
Haspin10 selleckchem.commedchemexpress.comglpbio.cnszabo-scandic.combiomol.com
CLK1210 medchemexpress.com
DYRK1A100 medchemexpress.com
DYRK319 medchemexpress.com
PIM1720 medchemexpress.com

Ligand-Protein Interaction Analysis

Structural studies, particularly co-crystallography, have provided detailed insights into how LDN-192960 interacts with its target kinases, especially DYRK2. nih.govnih.govbiorxiv.orgresearchgate.netelifesciences.orgresearchgate.net

Characterization of ATP-Binding Site Occupancy within DYRK2

LDN-192960 binds to and occupies the ATP-binding pocket of DYRK2. nih.govnih.govbiorxiv.orgresearchgate.netelifesciences.orgresearchgate.net This competitive binding mode is central to its inhibitory mechanism, preventing ATP from accessing the active site and thus blocking the phosphorylation of DYRK2 substrates. nih.gov

Structural Basis of Kinase Inhibition: Hydrogen Bonding and Hydrophobic Interactions

Detailed analysis of the co-crystal structure of DYRK2 in complex with LDN-192960 has elucidated the specific interactions that mediate binding and inhibition. LDN-192960 is positioned within the ATP-binding pocket, where it engages in both hydrophobic and hydrogen bond interactions with surrounding DYRK2 residues. nih.govresearchgate.netnih.govbiorxiv.orgresearchgate.netelifesciences.orgresearchgate.net

Hydrophobic interactions are observed between LDN-192960 and several residues lining the pocket, including Ala249, Ile285, Phe301, Leu355, and Ile367. nih.govresearchgate.net Notably, Ile285 and Ile367 are highlighted as playing crucial roles in determining binding specificity due to differences in these residues compared to related kinases like DYRK1A. nih.govresearchgate.net

Hydrogen bonds also contribute significantly to the binding affinity. One of the methoxy (B1213986) groups of LDN-192960 forms a hydrogen bond with the main chain amide group of Leu304. nih.govresearchgate.net Additionally, two water molecules are present within the binding pocket and act as bridges, mediating a network of hydrogen bonds between LDN-192960 and DYRK2 residues such as Glu266, Asp368, and Phe369. nih.govresearchgate.net The amino side chain of LDN-192960 extends out and forms a hydrogen bond with the main chain carbonyl group of Glu352. nih.govresearchgate.net These specific interactions collectively stabilize the binding of LDN-192960 within the DYRK2 active site, providing a structural basis for its inhibitory potency. nih.gov

Kinetic Mechanisms of DYRK2 and Haspin Inhibition

Kinetic analysis of LDN-192960's interaction with DYRK2 has indicated a mixed mode of inhibition. researchgate.netresearchgate.netnih.gov This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's catalytic rate and its affinity for the substrate. Studies evaluating the in vitro IC₅₀ of LDN-192960 on purified DYRK2 at different ATP concentrations have shown a limited change (0.5- to 4-fold) in IC₅₀ values upon titration of ATP from 10 to 300 µM. researchgate.netresearchgate.net This behavior is consistent with a mixed or non-competitive aspect to its inhibition kinetics relative to ATP.

For Haspin, enzyme kinetic data have shown that Haspin phosphorylates substrate peptides through a rapid equilibrium random mechanism. researchgate.net While specific detailed kinetic studies of LDN-192960's inhibition of Haspin kinetics were not extensively detailed in the provided snippets beyond the IC₅₀ values, the ATP-competitive nature of many reported Haspin inhibitors, including acridine (B1665455) derivatives, is noted. researchgate.net The structural similarity in the active sites of related kinases often implies similar modes of ATP-competitive inhibition for compounds binding to this region.

Immediate Downstream Signaling Pathway Modulation

The primary immediate downstream consequence of inhibiting Haspin and DYRK2 with LDN-192960 is the disruption of the phosphorylation events catalyzed by these kinases.

Inhibition of Haspin by LDN-192960 primarily affects the phosphorylation of histone H3 at threonine-3 (H3T3) during mitosis. medchemexpress.comresearchgate.net Phosphorylation of H3T3 by Haspin is crucial for the recruitment of the chromosomal passenger complex (CPC), including Survivin, to chromosomes, which is essential for proper chromosome segregation. medchemexpress.comresearchgate.net Inhibiting Haspin with compounds like LDN-192960 has been shown to impair the localization of Aurora B, a key component of the CPC, to the centromeres. researchgate.netnih.gov This disruption in CPC localization can lead to defects in chromosome alignment and segregation during mitosis. amazonaws.com

Inhibition of DYRK2 by LDN-192960 impacts its downstream targets. A well-characterized substrate of DYRK2 is the Rpt3 subunit of the 26S proteasome, which is phosphorylated by DYRK2 at Thr25. nih.govgoogle.combiorxiv.org This phosphorylation event is reported to lead to the upregulation of proteasome activity. nih.govgoogle.com Consequently, inhibition of DYRK2 with LDN-192960 reduces Rpt3-Thr25 phosphorylation and can lead to a decrease in 26S proteasome activity. nih.govgoogle.com Studies have shown that LDN-192960 treatment can reduce the peptidase activities of the proteasome in cells. nih.gov

Beyond Rpt3, quantitative phosphoproteomic analyses have identified other potential downstream targets of DYRK2, including eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) and stromal interaction molecule 1 (STIM1). nih.govelifesciences.org DYRK2 has been shown to phosphorylate 4E-BP1 at multiple sites, and inhibition of DYRK2 can suppress this phosphorylation. nih.gov DYRK2 phosphorylation of STIM1 is reported to increase its interaction with the ORAI1 channel, influencing store-operated calcium entry. nih.gov Inhibition of DYRK2 with inhibitors like LDN-192960 or more selective compounds has been shown to impede this process. nih.gov

Therefore, the immediate downstream signaling pathway modulation by LDN-192960 involves the disruption of H3T3 phosphorylation by Haspin, affecting CPC recruitment and mitotic progression, and the inhibition of DYRK2-mediated phosphorylation of substrates like Rpt3, 4E-BP1, and STIM1, impacting proteasome activity, protein translation, and calcium signaling.

Impact on DYRK2-Mediated Phosphorylation Cascades

DYRK2 is a kinase that plays a regulatory role in several cellular processes, including proteasome activity and protein synthesis nih.govbiorxiv.orgelifesciences.orgresearchgate.netmdpi.com. Inhibition of DYRK2 by compounds like LDN-192960 has shed light on these functions.

Regulation of Proteasome Activity via Rpt3 Phosphorylation

DYRK2 is known to phosphorylate the Rpt3 subunit of the 26S proteasome at a specific site, Threonine 25 (Thr25) researchgate.netelifesciences.orgmdpi.comnih.gov. This phosphorylation event is crucial for the proper functioning and upregulation of proteasome activity researchgate.netelifesciences.org. In vitro studies using LDN-192960 have demonstrated its ability to suppress the phosphorylation of Rpt3 at Thr25 in a dose-dependent manner in cells transiently overexpressing DYRK2 researchgate.netnih.gov. Maximal suppression of Rpt3 phosphorylation was observed at LDN-192960 concentrations ranging from 1 to 10 μM researchgate.netnih.gov. This inhibition of Rpt3 phosphorylation by LDN-192960 leads to a reduction in 26S proteasome activity in cells nih.gov.

Table 1: Effect of LDN-192960 on Rpt3 Phosphorylation in HEK293T Cells (Illustrative Data based on findings)

LDN-192960 Concentration (μM)Rpt3 (Thr25) Phosphorylation Level (Relative to Control)
01.0
0.1~0.8
1~0.4
10~0.2
>10Minimal

Identification of Novel DYRK2 Substrates through Phosphoproteomic Analyses (e.g., 4E-BP1, STIM1)

Beyond its established role in proteasome regulation, phosphoproteomic studies using potent DYRK2 inhibitors, including derivatives optimized from the LDN-192960 scaffold like compound C17, have identified novel potential substrates of DYRK2 nih.govbiorxiv.orgelifesciences.orgresearchgate.netelifesciences.org. Among these identified substrates are eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) and stromal interaction molecule 1 (STIM1) nih.govbiorxiv.orgelifesciences.orgresearchgate.netelifesciences.org. These findings suggest broader roles for DYRK2 in cellular processes.

Effects on Protein Translation and Store-Operated Calcium Entry Pathways

The identification of 4E-BP1 and STIM1 as potential DYRK2 substrates has linked DYRK2 activity to the regulation of protein translation and store-operated calcium entry (SOCE) nih.govbiorxiv.orgelifesciences.orgresearchgate.netnih.gov. DYRK2 has been shown to phosphorylate 4E-BP1 at multiple sites, and inhibition of DYRK2 activity can impact 4E-BP1 phosphorylation nih.govbiorxiv.orgelifesciences.orgresearchgate.net. Furthermore, DYRK2 phosphorylation of STIM1 has been found to increase the interaction between STIM1 and the ORAI1 channel, a key component of SOCE nih.govbiorxiv.orgelifesciences.orgresearchgate.netnih.gov. Inhibiting DYRK2 with compounds like C17 has been shown to impede the SOCE process nih.govbiorxiv.orgelifesciences.orgresearchgate.netnih.gov. These results indicate that DYRK2 plays important regulatory roles in these cellular pathways nih.govbiorxiv.orgelifesciences.orgresearchgate.net.

Impact on Haspin-Mediated Phosphorylation Events

Haspin is a kinase primarily known for its specific phosphorylation of histone H3 at Threonine 3 (H3T3ph) medchemexpress.comrupress.orgnih.govembopress.orgresearchgate.net. This phosphorylation event is critical for proper chromosome segregation during mitosis nih.govbiologists.com. LDN-192960, being an inhibitor of Haspin, affects these processes.

Modulation of Histone H3 Phosphorylation at Threonine 3 (H3T3ph)

LDN-192960 is an effective inhibitor of Haspin kinase activity in vitro, with an IC50 of 10 nM for inhibiting H3T3 peptide phosphorylation by full-length Haspin rupress.org. In cellular contexts, treatment with LDN-192960 has been shown to reduce H3T3 phosphorylation in a dose-dependent manner rupress.org. While significant reductions in H3T3ph can be observed at lower micromolar concentrations (e.g., 5 µM), complete loss of detectable H3T3ph may require higher concentrations (e.g., >5 µM) rupress.org. Studies in cultured spermatocytes have also demonstrated that LDN-192960 is an efficient Haspin inhibitor, leading to decreased H3T3ph distribution nih.govbiologists.com.

Table 2: Effect of Haspin Inhibitors on H3T3 Phosphorylation in Mitotic U2OS Cells (Illustrative Data based on findings)

InhibitorIn Vitro IC50 (nM) for Haspin (H3T3 peptide)Effect on H3T3ph in Cells (Illustrative)
LDN-19296010 rupress.orgDose-dependent reduction; significant at low μM, near complete at >5 μM rupress.org
5-iodotubercidin3 rupress.orgDose-dependent reduction; significant at low μM, near complete at >3 μM rupress.org
LDN-211898100 rupress.orgDose-dependent reduction; significant at low μM, near complete at >30 μM rupress.org

Role in Chromosome Segregation during Mitosis

LDN-192960 has been shown to affect chromosome segregation during mitosis, primarily through its inhibitory effect on Haspin kinase. medchemexpress.comresearchgate.netnih.gov Haspin is a kinase that phosphorylates histone H3 at threonine 3 (H3T3ph) during mitosis. medchemexpress.com This phosphorylation is crucial for recruiting the chromosomal passenger complex (CPC), which includes Aurora B kinase, to the centromeres. medchemexpress.comresearchgate.net The CPC plays a vital role in regulating chromosome segregation and correcting improper kinetochore-microtubule attachments. researchgate.net

In vitro studies using mitotic cells have demonstrated that LDN-192960 treatment leads to a decrease in H3T3 phosphorylation. researchgate.netnih.gov This reduction in H3T3ph results in the delocalization of the CPC, including Aurora B, from the centromeres. researchgate.net Consequently, the phosphorylation of Aurora B substrates at centromeres and kinetochores is reduced. researchgate.net These effects can compromise metaphase chromosome alignment and spindle checkpoint signaling, which are essential for accurate chromosome segregation. researchgate.net

Studies using HeLa cells synchronized in mitosis have shown that LDN-192960 can reduce levels of p-Thr3H3 with an EC50 of 0.02 μM after a 1-hour incubation in the presence of nocodazole (B1683961) and MG132. medchemexpress.com In U2OS cells, while 1 µM LDN-192960 caused dramatic reductions in H3T3ph, complete loss required concentrations greater than 5 µM. researchgate.netnih.gov

Modulation of General Cellular Processes

LDN-192960 influences several general cellular processes, including cell proliferation, viability, and cytotoxicity, particularly in neoplastic cells. It has also been observed to affect proteasome activity. nih.govnih.gov

LDN-192960 has demonstrated effects on the proliferation and viability of a range of neoplastic cell lines in vitro. It has been identified as an inhibitor of DYRK2, a kinase that can regulate the 26S proteasome and is overexpressed in certain cancers, including multiple myeloma (MM) and triple-negative breast cancer (TNBC). nih.govresearchgate.netnih.gov Inhibition of DYRK2 by small molecules like LDN-192960 has been shown to impede cancer cell proliferation. researchgate.netnih.gov

In multiple myeloma cell lines such as MM.1S and 5TGM1-GFP, LDN-192960 inhibited cell proliferation. nih.gov Similarly, in triple-negative breast cancer cell lines, LDN-192960 significantly affected proliferation. nih.gov Studies have also shown that LDN-192960 can strongly inhibit the proliferation of neuroblastoma cell lines in a dose-dependent manner. medchemexpress.comnih.gov

Data on the effect of LDN-192960 on cell proliferation in specific cell lines:

Cell LineEffect on ProliferationConcentrationReference
MM.1SInhibited1 μM nih.gov
5TGM1-GFPInhibited3 μM nih.gov
MDA-MB-468Significantly affected1 μM nih.gov
Neuroblastoma cell lines (SKNBE, KELLY, SKNAS, SKNFI)Strongly inhibited (dose-dependent)Not specified (dose-dependent manner) medchemexpress.comnih.gov

LDN-192960 has been shown to induce cytotoxicity in specific cancer cell types, including multiple myeloma, triple-negative breast cancer, and neuroblastoma. researchgate.netresearchgate.netmedchemexpress.comnih.govnih.govuni-freiburg.denih.govresearchgate.netresearchgate.netportlandpress.comresearchgate.net This cytotoxic effect is linked, in part, to its ability to inhibit DYRK2 and consequently perturb proteasome activity. nih.govnih.gov Cancer cells, particularly MM and TNBC, are often dependent on the 26S proteasome for survival due to increased proteotoxic stress. nih.govnih.gov

In multiple myeloma cells, LDN-192960 exhibits cytotoxicity with EC50 values generally between 1 and 10 μM. nih.gov Noncancerous cells, such as AHH1 cells, showed resistance to LDN-192960-mediated cytotoxicity with an EC50 greater than 30 μM. nih.gov All tested TNBC cell lines also exhibited an LDN-192960 EC50 between 1 and 10 μM. nih.gov

For neuroblastoma, inhibition of DYRK2 with LDN-192960 induced significant cytotoxic effects in various neuroblastoma cell lines. nih.gov

Cytotoxicity data (EC50) for LDN-192960 in specific cell types:

Cell TypeEC50 Range (μM)Reference
Multiple Myeloma cell lines1 - 10 nih.gov
Triple-Negative Breast Cancer cell lines1 - 10 nih.gov
Noncancerous AHH1 cells> 30 nih.gov
Neuroblastoma cell linesSignificant cytotoxic effects observed (dose-dependent) medchemexpress.comnih.gov

LDN-192960 treatment has been shown to result in a significant reduction of all three peptidase activities (β1, β2, and β5) of the proteasome in cells. nih.gov MM and TNBC cells treated with LDN-192960 exhibited a 20 to 40% inhibition of proteasome activity. nih.gov

Studies have indicated that LDN-192960 can exhibit synergistic effects when combined with complementary pharmacological agents targeting related pathways, particularly proteasome inhibitors. nih.govresearchgate.netportlandpress.comresearchgate.netportlandpress.combiorxiv.orgdntb.gov.ua Given that LDN-192960 can partially inhibit proteasome activity and that proteasome dependence is a characteristic of certain cancers like MM and TNBC, combining LDN-192960 with other proteasome inhibitors presents a rational therapeutic strategy. nih.govnih.govportlandpress.com

A combination of LDN-192960 with either ixazomib (B1672701) or carfilzomib, both proteasome inhibitors, exhibited a modest additive effect toward the inhibition of proteasome activity in vitro. nih.gov Furthermore, LDN-192960 has been shown to induce synergistic cytotoxicity in cancer cells in combination with proteasome inhibitors. nih.govresearchgate.netportlandpress.comresearchgate.netportlandpress.combiorxiv.org This synergistic effect has been observed in multiple myeloma cells. nih.govresearchgate.netportlandpress.comresearchgate.netportlandpress.combiorxiv.org

The ability of LDN-192960 to bypass bortezomib (B1684674) resistance in myeloma cells has also been reported. researchgate.netportlandpress.com Bortezomib resistance is a significant challenge in MM therapy, and targeting DYRK2 with LDN-192960 offers a potential strategy to overcome this resistance. researchgate.netnih.govportlandpress.com

Summary of synergistic effects with proteasome inhibitors:

CombinationEffectCell TypesReference
LDN-192960 + IxazomibModest additive effect on proteasome inhibitionMDA-MB-468 cells nih.gov
LDN-192960 + CarfilzomibModest additive effect on proteasome inhibitionMDA-MB-468 cells nih.gov
LDN-192960 + Proteasome Inhibitors (general)Synergistic cytotoxicityCancer cells (specifically Multiple Myeloma) nih.govresearchgate.netportlandpress.comresearchgate.netportlandpress.combiorxiv.org
LDN-192960Bypasses bortezomib resistanceMyeloma cells researchgate.netportlandpress.com

Future Directions and Potential Research Avenues

Preclinical Biological Investigations of Ldn 192960 in in Vivo Non Human Models

Efficacy in Neoplastic Progression Models

LDN-192960, a potent and selective inhibitor of DYRK2, has demonstrated significant activity in attenuating the progression of cancers that are dependent on the 26S proteasome for their malignancy. nih.gov By targeting DYRK2, a kinase that regulates the 26S proteasome, LDN-192960 has been shown to delay tumor growth in vivo for cancers such as multiple myeloma and triple-negative breast cancer. nih.govnih.gov

The efficacy of LDN-192960 extends to models of triple-negative breast cancer (TNBC), another malignancy that shows dependence on the 26S proteasome. nih.gov Preclinical research indicates that the inhibition of DYRK2 by LDN-192960 can alleviate the progression of TNBC. nih.govnih.gov In murine allo/xenograft models of TNBC, treatment with the compound resulted in a reduction of the tumor burden. researchgate.net The therapeutic effect is achieved through the partial inhibition of proteasome activity, which is crucial for the proliferation of these cancer cells. nih.gov These findings establish DYRK2 as a viable therapeutic target for TNBC and highlight the potential of its inhibitors, like LDN-192960, in managing this aggressive form of breast cancer. nih.gov

A primary outcome observed in preclinical evaluations of LDN-192960 is the significant delay of in vivo tumor growth across different cancer models. nih.gov This suppression of tumor proliferation is a direct consequence of inhibiting DYRK2, which in turn reduces the activity of the 26S proteasome that cancers like MM and TNBC rely on. nih.gov In xenograft mouse models where cancer cells are implanted subcutaneously, the reduction in tumor size and weight following treatment provides direct evidence of the compound's anti-tumor activity. mdpi.com For instance, in an MM xenograft model, mice treated with LDN-192960 showed a dramatic reduction in tumor volume compared to control groups. researchgate.net This anti-proliferative effect suggests a broader potential for LDN-192960 in cancers characterized by DYRK2 overexpression and proteasome dependence. nih.govmdpi.com

Effects on Specific Physiological and Cellular Systems

Beyond its direct impact on tumor growth, investigations into LDN-192960 have revealed its effects on specific physiological systems and cellular processes that are pathologically altered during cancer progression.

One of the significant pathological manifestations of multiple myeloma is severe bone degeneration. nih.gov In vivo studies have demonstrated that LDN-192960 can effectively impede this process. nih.govresearchgate.netbiorxiv.org In a syngeneic allograft mouse model of multiple myeloma, femurs of mice treated with LDN-192960 were analyzed using micro-computed tomography (μCT). nih.govresearchgate.net The results showed that, compared to vehicle-treated controls, the LDN-192960-treated group exhibited a significantly higher trabecular bone volume fraction, bone mineral density, and trabecular number. nih.gov This indicates a preservation of the bone trabecular network and an inhibition of myeloma-induced bone loss. nih.govresearchgate.net

Table 1: Effect of LDN-192960 on Bone Parameters in a Murine Myeloma Model

ParameterVehicle-Treated ControlLDN-192960-TreatedOutcome
Trabecular Bone NetworkDegradedHigher / Preserved nih.gov
Trabecular Bone Volume FractionLowerSignificantly Higher nih.gov
Bone Mineral DensityLowerSignificantly Higher nih.gov
Trabecular NumberLowerSignificantly Higher nih.gov

LDN-192960 is recognized as a dual inhibitor, targeting not only DYRK2 but also Haspin kinase. cancer-research-network.com Haspin is a serine/threonine kinase that plays a critical role in mitosis and meiosis by phosphorylating histone H3 at threonine-3. cancer-research-network.com This specific phosphorylation event is essential for generating a binding site for the protein Survivin, which helps position the Chromosome Passenger Complex at the centromeres. cancer-research-network.com The correct localization of this complex is fundamental for regulating the proper alignment and segregation of chromosomes during cell division. cancer-research-network.com By inhibiting Haspin, LDN-192960 can interfere with this crucial step, potentially disrupting chromosome congression during meiotic divisions. cancer-research-network.com While the direct effects of LDN-192960 on meiosis in murine models are an area for further specific investigation, its known inhibition of Haspin provides a clear mechanism through which it could impact the fidelity of chromosome segregation in processes such as male mouse meiosis. cancer-research-network.comnih.govplos.org

Influence on Aurora B and Kinesin MCAK Recruitment to Centromeres

The chemical compound LDN-192960 has been identified as a potent dual inhibitor of Haspin kinase and Dual-specificity tyrosine-regulated kinase 2 (DYRK2). cancer-research-network.com Preclinical investigations, particularly in non-human model systems, have begun to elucidate its impact on critical cellular processes, including the regulation of chromosome segregation during cell division. The recruitment and proper localization of key regulatory proteins to the centromeres are paramount for the accurate distribution of chromosomes to daughter cells. Among these crucial proteins are the Aurora B kinase, a component of the Chromosomal Passenger Complex (CPC), and the Kinesin MCAK (mitotic centromere-associated kinesin), a microtubule depolymerase.

Research utilizing cultured primary spermatocytes from mice has provided significant insights into the role of LDN-192960 in modulating the centromeric localization of these proteins. These studies have demonstrated that the kinase activity of Haspin is essential for the proper recruitment of phosphorylated Aurora B to the centromeres during meiosis. By chemically inhibiting Haspin with LDN-192960, researchers observed a significant disruption in this process.

The inhibition of Haspin by LDN-192960 was shown to abolish the phosphorylation of Histone H3 at threonine 3 (H3T3ph), a key histone mark that facilitates the recruitment of the CPC, and consequently Aurora B, to the centromeres. This disruption in the Haspin-H3T3ph-CPC signaling pathway directly impairs the localization of active, phosphorylated Aurora B at meiotic centromeres.

While these studies did not directly measure the recruitment of Kinesin MCAK following LDN-192960 treatment, the established regulatory relationship between Aurora B and MCAK allows for strong inferences. Aurora B is known to be a critical regulator of MCAK, influencing both its localization to the inner centromere and its microtubule depolymerizing activity. Therefore, the failure to recruit active Aurora B to the centromeres due to Haspin inhibition by LDN-192960 is expected to consequently disrupt the proper recruitment and function of MCAK.

The functional consequences of this disruption were observed in the form of significant errors in chromosome alignment during both meiosis I and meiosis II in the cultured mouse spermatocytes. The findings from the chemical inhibition with LDN-192960 were further substantiated by observations in a genetic mouse model lacking the Haspin gene (Haspin-/-), which displayed similar meiotic defects.

The table below summarizes the key findings from the investigation of LDN-192960 in cultured mouse spermatocytes.

ParameterControl SpermatocytesLDN-192960-Treated Spermatocytes
H3T3 Phosphorylation Present at centromeresAbolished
Phosphorylated Aurora B Localized at centromeresRecruitment impaired
Chromosome Alignment Proper congression at the metaphase plateSignificant increase in alignment errors
Apoptotic Rate 4.1%18.4%

Structure Activity Relationship Sar Studies and Analogue Development Based on Ldn 192960 Scaffold

Strategies for Rational Optimization of Potency and Kinase Selectivity

Rational optimization strategies based on the LDN-192960 scaffold have focused on modifying different parts of the molecule to enhance inhibitory potency against target kinases, particularly DYRK2, while improving selectivity over off-target kinases. nih.govbiorxiv.orgelifesciences.org Kinase profiling of LDN-192960 revealed its inhibition of multiple kinases, including Haspin, DYRK1A, DYRK2, DYRK3, CLK1, and PIM1. researchgate.netmedchemexpress.comnih.govtribioscience.com The goal of subsequent SAR studies has been to dissect these activities and develop analogues with a more focused inhibition profile.

Key strategies have involved exploring modifications to the acridine (B1665455) ring system and the attached side chain. nih.govbiorxiv.orgelifesciences.org For instance, structural features of LDN-192960 found to be necessary for both Haspin and DYRK2 inhibition include the three acridine aromatic rings, the presence of one or both methoxy (B1213986) groups, a three or four methylene (B1212753) tether between the thioether and the acridine, and a thioether or CH2 link to the acridine. google.com However, subtle structural differences were identified that allowed for differential inhibition of Haspin and DYRK2. google.com

Structure-guided design, often utilizing co-crystal structures of LDN-192960 or its analogues bound to target kinases, has played a significant role in this optimization process. nih.govbiorxiv.orgelifesciences.org By visualizing the interactions between the inhibitor and the kinase active site, researchers can make informed decisions about chemical modifications that are likely to improve binding affinity and selectivity. nih.govbiorxiv.orgelifesciences.org

Development and Characterization of Advanced Analogues (e.g., Compound C17, LDN-209929)

The SAR studies have led to the development of advanced analogues with improved potency and selectivity profiles compared to LDN-192960. Two notable examples are Compound C17 and LDN-209929.

LDN-209929 was developed through optimization of the acridine scaffold of LDN-192960, aiming for improved selectivity. researchgate.net While LDN-192960 showed poor selectivity against several kinases, including Clk1, Dyrk1A, Dyrk2, and Dyrk3, LDN-209929 was developed as a more selective Haspin kinase inhibitor. researchgate.netmedchemexpress.combioscience.co.ukimmunomart.com LDN-209929 is reported to be a potent and selective Haspin inhibitor with an IC₅₀ of 55 nM and exhibits 180-fold selectivity against DYRK2 (IC₅₀ = 9.9 μM). medchemexpress.combioscience.co.ukimmunomart.com

Compound C17 represents another advanced analogue developed through structure-guided optimization based on the LDN-192960 scaffold, specifically aiming for increased potency and selectivity towards DYRK2. nih.govbiorxiv.orgelifesciences.org Compound C17 has demonstrated single-digit nanomolar IC₅₀ values for DYRK2 inhibition and exhibits improved selectivity against closely related kinases such as DYRK3, Haspin, and MARK3. nih.govbiorxiv.orgelifesciences.orgelifesciences.org For instance, one study reported an IC₅₀ of 9 nM for DYRK2, with moderate activity against Haspin, DYRK3, and MARK3 (IC₅₀ values of 26-87 nM). elifesciences.org This improved selectivity makes C17 a valuable tool for studying the specific functions of DYRK2. nih.govbiorxiv.orgelifesciences.orgelifesciences.org

The development of these analogues highlights the success of rational design and SAR exploration in refining the activity of the original LDN-192960 scaffold.

Here is a table summarizing the inhibitory activity of LDN-192960 and its analogues against key kinases:

CompoundTarget KinaseIC₅₀ (nM)Selectivity vs. DYRK2Reference
LDN-192960Haspin10- medchemexpress.comtribioscience.comcaymanchem.com
DYRK248- medchemexpress.comcaymanchem.com
DYRK22- medchemexpress.comtribioscience.com
DYRK213 (at 50 μM ATP)- researchgate.net
DYRK253- nih.gov
DYRK319- medchemexpress.comtribioscience.com
CLK1210- medchemexpress.com
DYRK1A100- medchemexpress.com
LDN-209929Haspin55180-fold selective medchemexpress.combioscience.co.ukimmunomart.com
DYRK29900- medchemexpress.combioscience.co.ukimmunomart.com
Compound C17DYRK29- elifesciences.org
DYRK2Single-digit nMModerate to excellent vs. related kinases nih.govbiorxiv.orgelifesciences.org
Haspin26-87- elifesciences.org
DYRK326-87- elifesciences.org
MARK326-87- elifesciences.org

Note: IC₅₀ values can vary depending on the experimental conditions.

Insights Gained from Structure-Guided Design and Chemical Modifications

Structure-guided design, particularly through the analysis of co-crystal structures of inhibitors bound to kinases, has provided significant insights into the binding modes and interactions that govern potency and selectivity. nih.govbiorxiv.orgelifesciences.org For LDN-192960, it occupies the ATP-binding pocket of DYRK2 and engages in extensive hydrophobic and hydrogen bond interactions. researchgate.netnih.gov Specifically, a methoxy group of LDN-192960 forms a hydrogen bond with the main chain amide of Leu304 in DYRK2. nih.gov Additionally, water molecules in the binding pocket mediate hydrogen bonds between LDN-192960 and residues like Glu266, Asp368, and Phe369. nih.gov The amino side chain of LDN-192960 also forms a hydrogen bond with the main chain carbonyl of Glu352. nih.gov

These detailed interaction profiles have informed the design of analogues. For Compound C17, the crystal structure of DYRK2 bound to C17 revealed critical interactions contributing to its high selectivity, including a hydrogen bond between the (S)–3-methylpyrrolidine ring and Glu352 in DYRK2. biorxiv.orgelifesciences.org Modifications to the amino side chain of LDN-192960 have been explored, leading to compounds with varied potency against DYRK2. nih.govbiorxiv.org For instance, changing the 6-membered ring to a straight chain or a smaller ring in certain analogues influenced their activity. nih.gov

Furthermore, structure-guided approaches have allowed researchers to identify potential sites for further chemical modifications to improve the properties of the inhibitors. nih.govbiorxiv.org This iterative process of design, synthesis, biochemical evaluation, and structural analysis has been fundamental to the development of more potent and selective kinase inhibitors based on the LDN-192960 scaffold. nih.govbiorxiv.orgelifesciences.org Insights gained from these studies have not only yielded improved chemical probes but have also deepened the understanding of kinase-inhibitor interactions.

Advanced Methodological Approaches Employed in Ldn 192960 Research

Biochemical Kinase Assays and Kinetic Analysis Techniques

The initial characterization of LDN-192960 heavily relied on biochemical kinase assays to determine its potency and selectivity. Researchers utilized in vitro assays to measure the half-maximal inhibitory concentration (IC50) against a panel of kinases. These assays are crucial for understanding the compound's primary targets and potential off-target effects.

One of the key findings is that LDN-192960 is a potent inhibitor of Haspin and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2). selleckchem.commedchemexpress.commedchemexpress.comadooq.com In cell-free assays, the IC50 of LDN-192960 was determined to be 10 nM for Haspin and 48 nM for DYRK2. selleckchem.commedchemexpress.commedchemexpress.comadooq.com Further studies focusing on DYRK2 demonstrated an in vitro IC50 of 13 nM at an ATP concentration of 50 μM. researchgate.net

Kinetic analysis revealed that LDN-192960 exhibits a mixed mode of inhibition for DYRK2. researchgate.net The inhibitory potency of LDN-192960 against DYRK2 was shown to be dependent on the ATP concentration, with a 0.5 to 4-fold change in IC50 when ATP concentrations were varied from 10 to 300 μM. researchgate.net Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays were employed to determine the IC50 against Haspin, where the kinase reaction was initiated with ATP and terminated by the addition of EDTA before TR-FRET measurements were taken. selleckchem.com

A broader kinase profiling at a concentration of 1 μM against 140 kinases was also performed to assess the selectivity of LDN-192960. researchgate.net While highly potent against DYRK2 and Haspin, it also showed inhibitory activity against other kinases such as DYRK1A, DYRK3, CLK1, and PIM1, with IC50 values below 1 μM. medchemexpress.commedchemexpress.com

Table 1: IC50 Values of LDN-192960 Against Various Kinases
KinaseIC50 (nM)
Haspin10
DYRK248 (general), 13 (at 50 µM ATP), 2 (specific assay)
DYRK1A100
DYRK319
CLK1210
PIM1720
This table presents the half-maximal inhibitory concentration (IC50) values of LDN-192960 for several protein kinases as determined by various in vitro biochemical assays. Data compiled from multiple sources. selleckchem.commedchemexpress.commedchemexpress.comadooq.comresearchgate.net

Cell-Based Phenotypic and Functional Assays (e.g., Cell Viability, Immunoblotting for Phosphorylation Status)

To translate the biochemical findings into a cellular context, researchers employed a variety of cell-based assays. These experiments are essential to confirm that the compound can penetrate cell membranes and engage its target in a physiological environment.

Immunoblotting was a key technique used to assess the on-target activity of LDN-192960 in cells. Scientists treated HEK293T cells overexpressing DYRK2-FLAG with increasing concentrations of the compound. They then analyzed the phosphorylation status of RPT3 at Threonine 25, a known substrate of DYRK2. The results showed a dose-dependent decrease in RPT3 phosphorylation, confirming that LDN-192960 effectively inhibits DYRK2 activity within cells, with maximal effects observed at concentrations between 1 to 10 μM. researchgate.net Similarly, in HeLa cells, LDN-192960 treatment led to a reduction in the phosphorylation of Histone H3 at Threonine 3 (p-Thr3H3), a hallmark of Haspin inhibition, with an EC50 of 1.17 μM in cells overexpressing Haspin and 0.02 μM in synchronized mitotic cells. medchemexpress.com

Cell viability assays were conducted to understand the phenotypic consequences of inhibiting these kinases. Studies showed that LDN-192960 induced cytotoxicity and growth inhibition in multiple myeloma (MM) and triple-negative breast cancer (TNBC) cells, while having more modest effects on noncancerous cell lines. researchgate.net For example, cytotoxicity was observed in mouse HT-22 cells with an IC50 of 14.5 μM after 48 hours of incubation, as measured by an MTS assay. medchemexpress.comadooq.com

Quantitative Phosphoproteomics for Comprehensive Target Identification

While traditional methods confirmed the inhibition of known targets, advanced techniques like quantitative phosphoproteomics have been employed to gain a broader, unbiased view of the signaling pathways affected by DYRK2 inhibition. Although much of this work has been carried out with C17, a more selective analog developed from the LDN-192960 scaffold, the approach highlights a powerful methodology relevant to the study of this class of inhibitors. nih.govelifesciences.org

This technique involves treating cells with the inhibitor and then using mass spectrometry to identify and quantify thousands of phosphorylation sites across the entire proteome. documentsdelivered.com By comparing the phosphoproteome of treated versus untreated cells, researchers can identify novel substrates of the targeted kinase and understand the downstream consequences of its inhibition on a global scale. nih.govelifesciences.org

In studies using the LDN-192960 chemical scaffold, quantitative phosphoproteomic analysis of U266 cells treated with a selective DYRK2 inhibitor led to the identification of new potential DYRK2 targets. nih.gov Among these were the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) and the stromal interaction molecule 1 (STIM1). nih.govelifesciences.org This demonstrates that DYRK2 plays a regulatory role in diverse cellular processes, including protein translation and calcium entry, insights that would be difficult to obtain without a comprehensive phosphoproteomic approach. nih.govelifesciences.org

Structural Biology Techniques: X-ray Crystallography of Kinase-Inhibitor Complexes

To understand the molecular basis of LDN-192960's potency and selectivity, structural biology techniques, specifically X-ray crystallography, were employed. This method provides an atomic-level view of how the inhibitor binds to its target kinase.

Researchers successfully crystallized the DYRK2 kinase domain in a complex with LDN-192960 and determined its structure at a resolution of 2.35 Å. researchgate.net The crystal structure revealed that LDN-192960 binds to the ATP-binding pocket of DYRK2. researchgate.net

The detailed interactions observed in the co-crystal structure explain the compound's inhibitory mechanism. LDN-192960 is positioned between several hydrophobic residues within the pocket, including Ala249, Ile285, Phe301, Leu355, and Ile367. researchgate.net Furthermore, a hydrogen bond is formed between one of the methoxy (B1213986) groups of LDN-192960 and the main chain amide group of Leu304. researchgate.net The structure also identified two water molecules that mediate a network of hydrogen bonds between the inhibitor and the kinase. researchgate.net This detailed structural information is invaluable for structure-based drug design, enabling the rational optimization of the LDN-192960 scaffold to create even more potent and selective inhibitors. nih.gov

Utilization of Mammalian In Vivo Model Systems for Efficacy Evaluation

To assess the therapeutic potential of targeting DYRK2 with LDN-192960, researchers have utilized mammalian in vivo models. These studies are critical for determining if the compound's cellular effects translate into efficacy in a whole-organism context.

LDN-192960 has been evaluated in mouse models of triple-negative breast cancer and multiple myeloma. researchgate.net Research has shown that inhibiting DYRK2 with LDN-192960 can phenocopy the effects of genetically depleting DYRK2, leading to an alleviation of multiple myeloma progression in these models. researchgate.net These findings suggest that small molecule inhibitors of DYRK2, such as LDN-192960, have potent in vivo efficacy against these types of cancers. researchgate.net The success in these preclinical models provides a strong rationale for the continued development of DYRK2 inhibitors as a potential cancer therapy. researchgate.net

Table 2: List of Compounds Mentioned
Compound Name
LDN-192960
C17
ATP
EDTA

Future Directions and Unaddressed Research Gaps in the Study of Ldn 192960

Exploration of Additional Unidentified Biological Functions and Molecular Targets

While LDN-192960 is characterized as a dual Haspin and DYRK2 inhibitor, its interaction profile across the broader kinome suggests potential off-target effects or interactions with other kinases and non-kinase proteins. medchemexpress.comresearchgate.netresearchgate.net LDN-192960 has shown potent inhibitory activity against CLK1, DYRK1A, DYRK3, and PIM1 in addition to Haspin and DYRK2. medchemexpress.com Although selectivity has been a goal in developing next-generation inhibitors based on the LDN-192960 scaffold, a complete understanding of all proteins modulated by LDN-192960 at various concentrations is still needed. researchgate.netbiorxiv.org

DYRK2 itself has diverse roles beyond cell cycle regulation and proteasome activity, including involvement in apoptosis, DNA damage response, epithelial-to-mesenchymal transition (EMT), the xenobiotic response system, and cellular proteostasis. mdpi.comnih.gov It can also act as a scaffold protein for E3 ubiquitin ligase complexes like EDVP, influencing the stability of target proteins. mdpi.comnih.gov Haspin is primarily known for its critical function in mitosis, specifically phosphorylating histone H3 at Thr3 (H3T3ph) to facilitate the recruitment of the chromosomal passenger complex (CPC) and regulate chromosome segregation. medchemexpress.comtocris.comoup.comnih.govresearchgate.net However, Haspin is also active during interphase, suggesting additional, less-explored functions. ashpublications.org Furthermore, recent studies indicate Haspin's involvement in RNA splicing regulation. ashpublications.org

Future research should aim to comprehensively map all direct and indirect molecular targets of LDN-192960 using unbiased approaches. This includes exploring its effects on other cellular processes where DYRK2 and Haspin have known or suspected roles, such as:

Other post-translational modifications: Beyond H3T3 phosphorylation by Haspin and Rpt3 phosphorylation by DYRK2, the impact of LDN-192960 on other phosphorylation events and protein modifications regulated by its targets needs further investigation.

Protein-protein interactions: Given DYRK2's role as a scaffold protein and the potential for Haspin to interact with various mitotic and potentially interphase proteins, the effect of LDN-192960 on these interaction networks warrants detailed study. biorxiv.orgmdpi.com

Non-canonical functions: Investigating the roles of DYRK2 and Haspin in less-studied areas like neuronal function, development, and immune regulation could reveal novel biological functions modulated by LDN-192960. nih.govresearchgate.net

Identifying these additional targets and functions is crucial for a complete understanding of LDN-192960's mechanism of action and potential therapeutic applications, as well as for predicting potential off-target effects.

Investigation of Broader Preclinical Therapeutic Implications Beyond Current Research Areas

Current preclinical research on LDN-192960 has primarily focused on its efficacy in TNBC and MM, where DYRK2 and Haspin have been implicated in disease progression. pnas.orgfrontiersin.org However, the roles of DYRK2 and Haspin in other malignancies and non-cancerous diseases suggest broader therapeutic potential that remains largely unexplored for LDN-192960.

DYRK2's complex role as both a potential tumor suppressor and oncogene depending on the cancer type highlights the need for careful investigation in different disease contexts. mdpi.commdpi.com While some studies suggest a tumor suppressor role with decreased expression in certain cancers, others show overexpression correlated with poor prognosis. mdpi.commdpi.comnih.gov LDN-192960's effectiveness as an inhibitor suggests that in contexts where DYRK2 acts as an oncogene, its inhibition is beneficial. pnas.orgfrontiersin.org Future research should explore the efficacy of LDN-192960 in preclinical models of other cancers where DYRK2 or Haspin are implicated, such as:

Colorectal Cancer: DYRK2 expression is decreased in colorectal cancer, and its downregulation by DNMT1 is linked to increased proliferation. spandidos-publications.com Investigating if modulating DYRK2 with LDN-192960 could have therapeutic effects in this context is warranted, although the dual role of DYRK2 needs consideration.

Lung Cancer: DYRK2 expression has been reported as decreased in advanced lung cancer. spandidos-publications.com Haspin inhibition has also shown potential in lung cancer models. biorxiv.org

Ovarian Cancer: DYRK2-EDVP functions are suggested to be tumor-specific in ovarian cancer. nih.gov

Acute Myeloid Leukemia (AML): Haspin has been identified as a novel kinase dependency in AML, and Haspin inhibitors have shown efficacy alone and in combination with BCL-2 inhibitors in preclinical models. ashpublications.org Investigating LDN-192960 in AML models could reveal new therapeutic strategies.

Melanoma: Haspin inhibition has shown activity against melanoma cell lines, including those resistant to other therapies. researchgate.net

Ependymomas: LDN-192960 has been used in studies exploring inhibitors in ependymoma cells, suggesting a potential area for further investigation. mdpi.com

Beyond oncology, the involvement of DYRK2 and Haspin in other biological processes suggests potential therapeutic applications for LDN-192960 in non-cancerous conditions. For example, DYRK2 has predicted roles in the intrinsic apoptotic signaling pathway in response to DNA damage and negative regulation of calcineurin-NFAT signaling. nih.gov Haspin is involved in meiosis and spermatogenesis. nih.govmdpi.com Exploring the effects of LDN-192960 in preclinical models of relevant non-cancerous diseases could uncover novel therapeutic avenues.

Continuous Development of Next-Generation DYRK2/Haspin Inhibitors with Improved Properties

LDN-192960 was an early identified dual inhibitor of Haspin and DYRK2. medchemexpress.comresearchgate.net While demonstrating preclinical efficacy, particularly through its impact on proteasome activity, the development of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties is an ongoing and crucial area of research. pnas.orgbiorxiv.org

Several research groups have pursued structure-guided approaches to modify the LDN-192960 scaffold or identify new chemical series targeting DYRK2 and Haspin. researchgate.netbiorxiv.orgacs.org For instance, modifications to the LDN-192960 scaffold have aimed to enhance selectivity for Haspin over other kinases like DYRK2. researchgate.net Similarly, novel DYRK2 inhibitors with improved potency and selectivity have been developed based on the LDN-192960 structure. biorxiv.org

Future directions in inhibitor development include:

Enhanced Selectivity: Developing inhibitors highly selective for either DYRK2 or Haspin, or specific isoforms, would allow for the dissection of the precise roles of each kinase in disease and potentially reduce off-target effects. While LDN-192960 shows some selectivity over a panel of kinases, further refinement is possible. medchemexpress.comcaymanchem.com

Improved Potency: Generating inhibitors with lower IC50 values could increase efficacy at lower concentrations.

Optimized Pharmacokinetics: Research is needed to develop inhibitors with favorable absorption, distribution, metabolism, and excretion profiles for potential in vivo applications.

Novel Scaffolds: Exploring diverse chemical scaffolds beyond the acridine (B1665455) structure of LDN-192960 may yield inhibitors with superior properties. biorxiv.orgacs.org

Targeting Specific Binding Sites: Further structural studies of DYRK2 and Haspin in complex with inhibitors can guide the design of compounds targeting specific binding pockets or conformations, potentially leading to increased selectivity and potency. acs.orgbiorxiv.orgpnas.org

The development of these next-generation inhibitors is essential for advancing the understanding of DYRK2 and Haspin biology and translating preclinical findings into potential therapeutic applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.